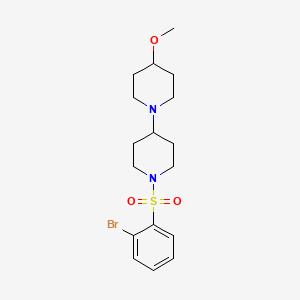

1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

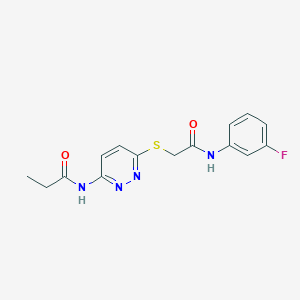

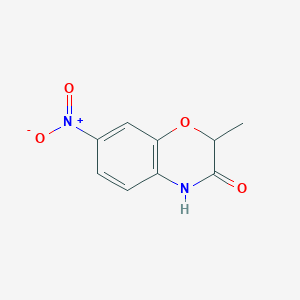

“1’-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine” is a complex organic compound. It contains a bipiperidine moiety, which is a type of piperidine, a common chemical structure found in various pharmaceutical drugs . The compound also contains a 2-bromophenylsulfonyl group, which is a type of sulfonyl group attached to a brominated phenyl ring .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including the formation of the bipiperidine ring, the introduction of the methoxy group, and the attachment of the 2-bromophenylsulfonyl group . The exact synthesis process would depend on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bipiperidine ring, a methoxy group (-OCH3), and a 2-bromophenylsulfonyl group. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the bromine atom in the 2-bromophenylsulfonyl group could potentially be replaced by other groups in a substitution reaction . The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and stability under various conditions .Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation : A study by Aziz‐ur‐Rehman et al. (2017) highlighted the synthesis of new derivatives containing sulfamoyl and piperidine functionalities, demonstrating valuable antibacterial properties.

Marine-Derived Bromophenol Compounds : Research by Zhao et al. (2004) on bromophenol derivatives from red algae revealed compounds with potential biological activities.

Facile Synthesis of Sulfonyl Chlorides : Kim et al. (1992) developed a method for synthesizing various sulfonyl chlorides, which are crucial in synthetic chemistry. This method includes the use of bromophenyl methoxymethyl sulfides (Kim, Dong-Wook et al., 1992).

Anticancer Activities of Bromophenol Derivatives : A study by Guo et al. (2018) focused on a novel bromophenol derivative, demonstrating significant anticancer activities in human lung cancer cells.

Bioorganic Synthesis Reagents : The development of novel bifunctional crosslinking reagents, such as 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], by Hosmane et al. (1990) has implications for bioorganic synthesis.

Building Blocks for Molecular Electronics : Stuhr-Hansen et al. (2005) discussed the utility of aryl bromides, including bromophenyl derivatives, as building blocks for molecular wires in electronics (Stuhr-Hansen, N. et al., 2005).

Sulfonation Studies in Organic Chemistry : The sulfonation of biphenyl and its derivatives, a crucial reaction in organic synthesis, was explored by Cerfontain et al. (1994), showing the reactivity of these compounds.

Proton Exchange Membranes in Fuel Cells : Wang et al. (2012) synthesized new copoly(arylene ether sulfone)s containing methoxyphenyl groups, which have potential applications in proton exchange membranes for fuel cells (Wang, Chenyi et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1-[(2-bromophenyl)sulfonyl]-1h-indole, have been reported to have a selective 5-ht6 receptor antagonist effect .

Mode of Action

Based on the structural similarity to other sulfonyl compounds, it may interact with its targets through the sulfonyl group, which can form hydrogen bonds with amino acid residues in the target protein .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Propriétés

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O3S/c1-23-15-8-10-19(11-9-15)14-6-12-20(13-7-14)24(21,22)17-5-3-2-4-16(17)18/h2-5,14-15H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXMKTJFGGJEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-Difluorophenyl)-2-[(2-methoxyethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2485672.png)

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2485673.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2485678.png)

![3-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/no-structure.png)

![Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-](/img/structure/B2485689.png)